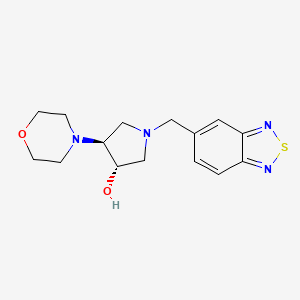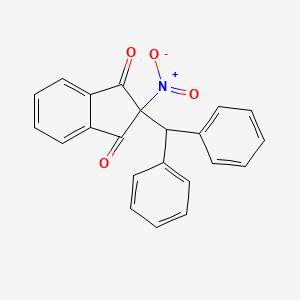
(3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol involves its interaction with specific receptors in the body. It acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which enhances the receptor's activity and promotes the release of neurotransmitters such as acetylcholine. This results in improved cognitive function and memory formation.
In addition, (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This is achieved through its interaction with specific proteins involved in the regulation of the cell cycle and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol are dependent on its specific mechanism of action. In the case of its interaction with the α7 nicotinic acetylcholine receptor, it results in improved cognitive function and memory formation. In the case of its interaction with proteins involved in the regulation of the cell cycle and apoptosis, it results in the inhibition of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its specificity and potency in its mechanism of action. This makes it a useful tool for studying the α7 nicotinic acetylcholine receptor and proteins involved in the regulation of the cell cycle and apoptosis.
The limitations of using (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its potential toxicity and limited solubility in certain solvents. This can limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol. These include:
1. Further investigation of its potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
2. Development of new anticancer drugs based on its mechanism of action.
3. Investigation of its potential applications in the treatment of other diseases such as Parkinson's disease and schizophrenia.
4. Development of new synthetic methods for the production of (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol with improved solubility and reduced toxicity.
5. Investigation of its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound with potential applications in various fields. Its mechanism of action involves its interaction with specific receptors and proteins, which results in improved cognitive function, inhibition of cancer cell growth, and potential applications in other fields. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol involves the reaction of 2,1,3-benzothiadiazol-5-ylmethanol with 4-morpholinopyrrolidine in the presence of a catalyst. The resulting product is a white solid with a molecular weight of 366.47 g/mol.
Aplicaciones Científicas De Investigación
(3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in various fields. In the field of neuroscience, it has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory formation. This makes it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
In addition, (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol has also been studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This makes it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
(3S,4S)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-15-10-18(9-14(15)19-3-5-21-6-4-19)8-11-1-2-12-13(7-11)17-22-16-12/h1-2,7,14-15,20H,3-6,8-10H2/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFLJWLEPDBUBC-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5070931.png)
![N-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5070935.png)
![4-[2-(4-fluorophenyl)-1-methylethyl]-2,6-dimethylmorpholine](/img/structure/B5070942.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5070944.png)
![methyl 5-phenyl-2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5070949.png)
![4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5070955.png)

![1-(5-chloro-2-thienyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B5070985.png)


![1-{9-[2-(diethylamino)ethyl]-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone dihydrochloride](/img/structure/B5071022.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(3-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5071029.png)

